Molybdenum 2-ethylhexanoate

Description

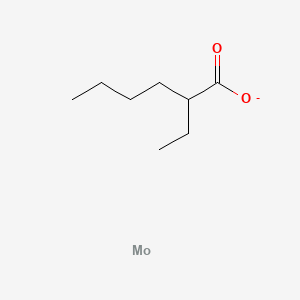

Structure

3D Structure of Parent

Properties

CAS No. |

34041-09-3 |

|---|---|

Molecular Formula |

C8H16MoO2 |

Molecular Weight |

240.16 g/mol |

IUPAC Name |

2-ethylhexanoic acid;molybdenum |

InChI |

InChI=1S/C8H16O2.Mo/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

VXIWJTFRRIZCQJ-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)[O-].[Mo] |

Canonical SMILES |

CCCCC(CC)C(=O)O.[Mo] |

Other CAS No. |

34041-09-3 |

physical_description |

Liquid |

Pictograms |

Irritant; Health Hazard |

Origin of Product |

United States |

Significance of Organomolybdenum Compounds in Advanced Materials and Catalysis

Organomolybdenum compounds, which are characterized by a direct bond between molybdenum and a carbon atom, are a pivotal class of organometallic compounds. unpchemicals.com The versatility of molybdenum, which can exist in multiple oxidation states (commonly from -2 to +6) and adopt various coordination geometries, allows for a wide range of applications. unpchemicals.com

In the realm of catalysis , organomolybdenum complexes are paramount. They are instrumental in numerous industrial processes, including the hydrodesulfurization of petroleum, olefin metathesis, and various oxidation reactions. unpchemicals.com Molybdenum 2-ethylhexanoate (B8288628), for instance, serves as a homogeneous catalyst or catalyst precursor in the petrochemical industry for applications like olefin epoxidation and vacuum residue upgrading. shepchem.com It is also used as a co-catalyst in the synthesis of 1,2-polybutadiene, a component in some radial tires. shepchem.com Furthermore, hydrocracking processes that utilize molybdenum 2-ethylhexanoate as a pre-catalyst are crucial for significantly reducing the sulfur content in marine fuels. shepchem.com The catalytic activity of these compounds stems from their ability to facilitate redox reactions and ligand exchange. unpchemicals.com

In the field of advanced materials , organomolybdenum compounds are explored for the development of new materials possessing unique electronic, optical, or magnetic properties. unpchemicals.com Their ability to form metal-organic frameworks (MOFs) or coordination polymers makes them valuable in materials science. ontosight.ai For example, this compound is used in applications requiring non-aqueous solubility, such as in recent solar energy research. americanelements.com

Historical Context and Evolution of Research on Metal Carboxylates

Conventional Synthesis Routes

Conventional synthesis of molybdenum 2-ethylhexanoate typically involves the reaction of a molybdenum source with 2-ethylhexanoic acid. This process can be tailored by carefully selecting the starting materials and controlling the reaction environment.

Reactant Selection and Stoichiometric Considerations

The choice of reactants is fundamental to the successful synthesis of this compound. It dictates the reaction pathway and influences the properties of the resulting compound.

A variety of molybdenum-containing compounds can serve as precursors for the synthesis of this compound. Commonly used precursors include molybdenum trioxide (MoO₃), molybdenum pentachloride (MoCl₅), and ammonium (B1175870) molybdates, such as ammonium heptamolybdate. dtu.dkgoogle.com The reactivity and handling requirements of these precursors vary, influencing their suitability for specific synthetic setups. For instance, reactions involving molybdenum oxides or ammonium molybdates are frequently employed in industrial-scale production. The selection of the precursor can also impact the oxidation state of the molybdenum in the final product. google.com

Table 1: Common Molybdenum Source Precursors

| Precursor | Chemical Formula | Key Considerations |

| Molybdenum Trioxide | MoO₃ | Commonly used, requires elevated temperatures for reaction. google.com |

| Molybdenum Pentachloride | MoCl₅ | Highly reactive, may require inert atmosphere to prevent hydrolysis. |

| Ammonium Heptamolybdate | (NH₄)₆Mo₇O₂₄·4H₂O | Water-soluble, often used in aqueous or mixed-solvent systems. dtu.dkgoogle.com |

2-Ethylhexanoic acid is a carboxylic acid that acts as a ligand, binding to the molybdenum center to form the desired organometallic complex. americanelements.comatamanchemicals.com It is a viscous, colorless oil that is widely used to prepare lipophilic metal derivatives soluble in nonpolar organic solvents. atamanchemicals.com The stoichiometry between the molybdenum precursor and 2-ethylhexanoic acid is a critical parameter. A molar ratio of metal-to-ligand of approximately 1:3 is often targeted to ensure complete complexation. However, the optimal ratio can vary, with ranges between 2.5 and 4.2 being reported to achieve the desired product viscosity and ensure complete reaction.

Reaction Conditions and Parameter Optimization

The efficiency and outcome of the synthesis are highly dependent on the reaction conditions. Temperature and atmospheric control are two of the most important parameters that require careful optimization.

The reaction temperature significantly affects the rate of formation of this compound. Elevated temperatures generally increase the solubility of molybdenum compounds and promote a more complete reaction with the carboxylic acid. google.com Typical temperature ranges for the synthesis are between 180 °C and 250 °C. However, it is crucial to maintain the temperature below approximately 350 °C to prevent decomposition of the molybdenum salt. google.com Some synthetic protocols suggest a lower temperature range of 15–25 °C, which may be suitable for certain precursor combinations and to control reaction exothermicity. The optimal temperature regime is a balance between achieving a reasonable reaction rate and preventing product degradation. google.comresearchgate.net

Table 2: Temperature Effects on this compound Synthesis

| Temperature Range | Effect on Reaction | Reference |

| 15–25 °C | Controlled reaction, may be suitable for specific precursors. | |

| 100–350 °C | Increased solubility of molybdenum precursors and more complete reaction. | google.com |

| 180–250 °C | Common range for achieving good reaction rates and yield. | |

| > 350 °C | Potential for decomposition of the product. | google.com |

Controlling the reaction atmosphere is often necessary to prevent unwanted side reactions, particularly oxidation. Performing the synthesis under an inert atmosphere, such as nitrogen or argon, can protect the reactants and the product from oxidation, especially when using reducing agents or when the desired product has a lower molybdenum oxidation state. google.comgoogle.com In some cases, the continuous removal of water formed during the reaction is employed to drive the equilibrium towards product formation. This is often achieved using a Dean-Stark apparatus.

Control of Molar Ratios and Their Impact on Product Characteristics

The molar ratio of 2-ethylhexanoic acid to molybdenum is a critical parameter in the synthesis of this compound. This ratio significantly influences the final product's properties, including viscosity, molybdenum content, and the amount of insoluble byproducts.

Typically, the synthesis is carried out with a molar ratio of 2-ethylhexanoic acid to molybdenum ranging from 2.5:1 to 4.2:1. An optimal range is often cited as 2.9:1 to 3.1:1 to facilitate complete complexation and achieve a product with ideal viscosity. For instance, a common starting point involves reacting a molybdenum precursor like molybdic acid with 2-ethylhexanoic acid. google.com

The precise control of this ratio is essential for tailoring the physical and chemical properties of the this compound to meet the specific demands of its intended application, whether in catalysis or as a lubricant additive. shepchem.com

Table 1: Impact of Molar Ratio on this compound Characteristics

| Molar Ratio (Acid:Mo) | Viscosity | Molybdenum Content | Insoluble Content | Reaction Completion |

| Low (e.g., <2.5:1) | Lower | Higher | Higher | Potentially Incomplete |

| Optimal (~3.0:1) | Moderate | Optimal | Low | High |

| High (e.g., >4.0:1) | Higher | Lower | Lower | Generally Complete |

This table provides a generalized summary based on established principles of metal carboxylate synthesis. Actual values can vary based on specific reaction conditions.

Post-Synthesis Processing and Purification Techniques

Following the initial synthesis reaction, this compound requires purification to remove unreacted starting materials, byproducts, and any solvents used. The choice of purification method is crucial for achieving the high purity required for many of its applications.

Solvent Extraction Methodologies

Solvent extraction is a common technique for purifying molybdenum compounds. This method leverages the differential solubilities of the desired product and impurities in two immiscible liquid phases. For molybdenum, extraction can be performed using various organic extractants. For instance, di(2-ethylhexyl) phosphoric acid (D2EHPA) has been used for the solvent extraction of molybdenum. nih.govgoogle.com The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase and the concentration of the extractant. ije.ir In some processes, a synergistic mixture of extractants, such as D2EHPA and tributyl phosphate (B84403) (TBP), can enhance the stability of the complex and improve the transfer to the organic phase. ije.ir The choice of diluent for the organic phase, such as kerosene, also plays a role in the effectiveness of the extraction. google.comije.ir After extraction, the purified this compound can be recovered from the organic phase. This method is particularly useful for separating molybdenum from other metals and impurities that may be present after the initial reaction. researchgate.net

Distillation Protocols

Distillation, particularly vacuum distillation, is another key purification method. This technique is effective for separating this compound from excess 2-ethylhexanoic acid and other volatile impurities due to differences in their boiling points. The process is typically conducted under reduced pressure to lower the boiling point of the components, which helps to prevent thermal decomposition of the heat-sensitive molybdenum compound. google.com The distillation temperature is a critical parameter; it must be high enough to vaporize the impurities but low enough to avoid degrading the final product. For related metal 2-ethylhexanoates, distillation temperatures can range, with bottom temperatures preferably around 230 to 240 °C. google.com The final product, a viscous liquid at room temperature, is collected as the residue after the more volatile components have been removed. google.com

Advanced and Alternative Synthetic Approaches

Beyond traditional synthesis methods, research into advanced and alternative approaches aims to produce molybdenum-based materials with enhanced properties, such as improved thermal stability and solubility, which are crucial for catalytic and materials science applications.

Hydrothermal Synthesis Pathways for Molybdenum-Based Catalytic Precursors

Hydrothermal synthesis is a versatile method for producing a variety of molybdenum-based materials, including precursors for catalysts. mdpi.comdoi.org This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures, typically within a sealed vessel like an autoclave. doi.orgulster.ac.uk Researchers have successfully used this method to create molybdenum oxide and carbide precursors by reacting molybdenum sources, such as ammonium molybdate (B1676688) or molybdenum trioxide, with various reagents. mdpi.comdoi.orgbohrium.com

The process allows for control over the morphology and composition of the resulting materials by adjusting parameters like temperature, reaction time, and the chemical nature of the precursors. doi.orgulster.ac.uk For example, molybdenum-based precursors for electrocatalysts have been synthesized hydrothermally at temperatures around 180°C for 12 hours. doi.org The choice of molybdenum precursor, such as sodium molybdate, ammonium molybdate, or molybdenum trioxide, can significantly influence the electronic properties of the final molybdenum-containing material. bohrium.com This method provides a pathway to novel molybdenum compounds that can serve as precursors for catalysts with tailored activities.

Strategies for Enhancing Thermal Stability and Hydrocarbon Solubility

For applications in areas like hydroprocessing of heavy oils, the thermal stability and hydrocarbon solubility of molybdenum catalyst precursors are paramount. shepchem.comgoogle.com this compound itself is valued for its solubility in hydrocarbons, which allows it to act as a homogeneous catalyst precursor. shepchem.comdtu.dk

Strategies to enhance these properties often involve modifying the organic ligands attached to the molybdenum center. One approach is to use carboxylic acids with specific structural features, such as cyclic or highly branched groups, which can provide greater steric hindrance around the metal center. google.com This steric shielding is believed to increase the decomposition temperature of the resulting molybdenum salt. google.com

Another key strategy is the use of a reducing agent during the synthesis process. google.comgoogle.com Introducing a reducing agent, such as hydrogen gas or certain organic compounds, can lower the oxidation state of the molybdenum atoms in the final product. google.comgoogle.com This can prevent the formation of less stable molybdenum oxides and lead to a more thermally robust and hydrocarbon-soluble catalyst precursor. google.com The reaction temperature is also carefully controlled, typically between 150°C and 260°C, to ensure a complete reaction without decomposing the molybdenum salt. google.comgoogle.com Furthermore, ensuring the removal of water during the reaction is crucial for producing a product that is soluble in heavy oil. google.com

Research has also explored rigidifying the ligand backbone to increase thermal stability, which can be beneficial for applications like chemical vapor deposition. chemrxiv.org By carefully designing the molecular structure, it is possible to create molybdenum precursors with superior performance characteristics for demanding industrial processes.

Industrial Scale-Up Considerations and Process Optimization

Industrial synthesis typically employs large-scale reactors for the reaction between a molybdenum precursor, such as molybdenum trioxide or ammonium molybdate, and 2-ethylhexanoic acid. The process is conducted under controlled conditions of heating and stirring, with a key feature being the continuous removal of water to drive the reaction equilibrium towards the formation of the desired product. This is often achieved using a Dean-Stark apparatus or similar water-separation technologies.

Key Process Parameters and Optimization:

The optimization of several key parameters is crucial for a successful industrial-scale process:

Molar Ratio: The molar ratio of 2-ethylhexanoic acid to molybdenum is a critical variable. While a typical range is between 2.5 and 4.2, an optimal range is often cited as 2.9 to 3.1. This ratio significantly influences the completeness of the complexation reaction and the viscosity of the final product.

Temperature: The reaction is generally heated to temperatures between 180°C and 250°C. This temperature range is close to the boiling point of 2-ethylhexanoic acid (approximately 228°C), facilitating the reaction and the removal of water.

Reaction Time: The duration of the reaction can vary significantly, sometimes extending for several hours (e.g., over 29 hours in some instances) to ensure the reaction goes to completion and to achieve high purity.

Catalyst: In some synthetic routes for the precursor 2-ethylhexanoic acid, catalysts are employed. For instance, phosphomolybdovanadium heteropolyacid has been used to catalyze the oxidation of 2-ethylhexanal, with the ratio of molybdenum to vanadium being a key factor in controlling the catalyst's acidity and oxidative properties to maximize yield and selectivity. google.com

Purification and Quality Control:

Post-reaction, the crude product undergoes purification to remove unreacted starting materials and byproducts. Common industrial purification techniques include:

Solvent Extraction: This method is used to separate the desired product from impurities.

Distillation: Vacuum distillation can be employed to remove excess 2-ethylhexanoic acid.

Filtration: Insoluble residues are typically removed by filtration, for example, through PTFE membranes.

Quality control measures are implemented to ensure the final product meets specifications. High-performance liquid chromatography (HPLC) is used to analyze the free acid content, ensuring minimal unreacted acid remains. The viscosity of the final product is also a key quality parameter and is measured at various temperatures to characterize its physical properties.

Alternative Synthetic Approaches:

While the direct reaction of molybdenum oxides with 2-ethylhexanoic acid is common, other methods have been explored. Ligand-exchange reactions, where metal acetates are reacted with an excess of a higher alkanoic acid, have been utilized for preparing various metal alkanoates, including those of molybdenum. researchgate.net Another approach involves the electrosynthesis of metal carboxylates, which has been demonstrated for molybdenum octoate. google.com This electrochemical method involves the anodic dissolution of a metal in the presence of the carboxylic acid. researchgate.net

Data Tables:

Table 1: Typical Industrial Production Parameters for this compound

| Parameter | Typical Range/Value | Significance |

| Molar Ratio (Acid:Mo) | 2.5 - 4.2 (Optimal: ~3.0) | Affects reaction completion and product viscosity. |

| Reaction Temperature | 180°C - 250°C | Facilitates reaction and water removal. |

| Reaction Time | 10 - 30 hours | Influences product purity and reaction completion. |

Table 2: Key Quality Control Specifications for this compound

| Parameter | Typical Specification | Analytical Method |

| Insolubles Content | ≤ 0.1% | Filtration |

| Free Acid Content | Minimized | HPLC |

| Viscosity at 25°C | 80 - 600 cP | Viscometer |

| Viscosity at 40°C | 30 - 300 cP | Viscometer |

Structural Characterization and Elucidation of Molybdenum 2 Ethylhexanoate Complexes

Spectroscopic Techniques for Ligand Coordination and Oxidation State Determination

Spectroscopic methods are indispensable for probing the local chemical environment within molybdenum 2-ethylhexanoate (B8288628) complexes. These techniques provide detailed insights into how the 2-ethylhexanoate ligands bind to the molybdenum center and the electronic state of the metal itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for characterizing the ligand environment in molybdenum 2-ethylhexanoate. Specifically, ¹³C NMR is effective in identifying the different carbon environments within the 2-ethylhexanoate ligand. A characteristic signal for the carbonyl carbons can be observed at approximately 180 ppm, providing a clear marker for the ligand's presence and coordination. In complex mixtures, NMR can help to distinguish between different coordination modes and identify any impurities or variations in the complex structure.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are vital for analyzing the functional groups within this compound and determining the coordination mode of the carboxylate ligands. The way the carboxylate group binds to the metal center—whether as a monodentate, bidentate chelating, or bidentate bridging ligand—influences the vibrational frequencies of its C=O and C-O bonds. uwaterloo.cawits.ac.za

In the IR spectrum, the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative. uwaterloo.cawits.ac.za Strong absorptions corresponding to the asymmetric stretching mode typically appear in the 1540–1650 cm⁻¹ region, while the symmetric stretching mode is observed around 1400–1450 cm⁻¹. wits.ac.za The separation between these two frequencies can provide clues about the coordination fashion. Studies on various metal 2-ethylhexanoate complexes have shown that these complexes often exhibit a mixture of coordination motifs, including monodentate, bidentate chelating, and bridging modes. uwaterloo.ca

Raman spectroscopy offers complementary information. For instance, in studies of dimolybdenum tetraacetate, a related carboxylate-bridged compound, a strong Raman band at 404 cm⁻¹ was assigned to the Mo–Mo stretching vibration, a key feature for understanding the metal-metal bonding in such dinuclear complexes. rsc.org This technique can also reveal overtone and combination bands that indicate geometric changes upon electronic excitation. rsc.org

| Spectroscopic Data for Molybdenum Carboxylate Complexes | |

| Technique | Typical Wavenumber/Shift |

| ¹³C NMR | ~180 ppm (Carbonyl carbons) |

| FTIR (Asymmetric COO⁻ stretch) | 1540–1650 cm⁻¹ |

| FTIR (Symmetric COO⁻ stretch) | 1400–1450 cm⁻¹ |

| Raman (Mo-Mo stretch in dimers) | ~404 cm⁻¹ rsc.org |

X-ray Absorption Spectroscopy for Local Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of the molybdenum center. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information on the oxidation state and coordination geometry of the molybdenum atom. rsc.orgosti.gov The pre-edge features in Mo K-edge XANES spectra are particularly sensitive to the coordination environment, with tetrahedral geometries often showing a strong pre-edge peak. osti.gov This has been used to identify tetrahedral Mo oxide species as active sites in catalysts. osti.gov

The EXAFS region provides information about the number, type, and distance of neighboring atoms surrounding the molybdenum atom. rsc.org By analyzing the EXAFS data, researchers can determine the Mo-O and Mo-C bond lengths and coordination numbers within the complex. In studies of molybdenum-based catalysts, XAS has been crucial for tracking the transformation of precursors into active phases like MoO₂, MoS₂, and MoO₃ under different reaction conditions. rsc.orgresearchgate.netuu.nl For example, in situ XAS studies have followed the reduction of MoO₃ to MoO₂ and Fe₂(MoO₄)₃ to FeMoO₄ during catalytic processes. rsc.org

Elemental Composition Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to confirm the stoichiometric formula of the synthesized this compound complex. By precisely measuring the weight percentages of carbon, hydrogen, and molybdenum, one can validate the empirical formula and ensure the compound's purity. This technique is crucial for quality control and for verifying that the desired complex has been formed. For instance, different sources report various molecular formulas for this compound, such as C₄₈H₉₀MoO₁₂ and C₃₂H₆₀MoO₈, which likely correspond to different hydration states or coordination numbers. Elemental analysis helps to distinguish between these possibilities. Commercial suppliers often specify a molybdenum content, for example, ≥15%, which is verified by this method. warshel.comwatson-int.comstrem.com

Thermal Analysis for Decomposition Behavior Relevant to Catalytic Activation

Thermal analysis techniques are critical for understanding the behavior of this compound at elevated temperatures. This is particularly relevant to its application as a catalyst precursor, where it is intentionally decomposed to form an active catalytic species. The thermal stability and decomposition pathway determine the nature of the resulting active phase. kfupm.edu.sa

Catalytic Applications and Mechanistic Investigations

Homogeneous Catalysis Paradigms

Molybdenum 2-ethylhexanoate (B8288628) primarily functions as a homogeneous catalyst or, more commonly, as a precursor to the active catalytic species. shepchem.com Its hydrocarbon-soluble nature allows for intimate mixing with reactants in the liquid phase, facilitating uniform catalytic activity. shepchem.com

In the petrochemical industry, Molybdenum 2-ethylhexanoate is a well-established catalyst precursor, particularly in the hydroprocessing of heavy oils and vacuum residues. shepchem.comgoogle.comkfupm.edu.sa These processes are critical for upgrading low-quality feedstocks into more valuable, lower-boiling products by increasing the hydrogen-to-carbon ratio and removing impurities like sulfur and nitrogen. google.com

The compound is added to the heavy oil feedstock, often diluted in a hydrocarbon solvent, before the mixture is subjected to high temperatures and pressures in a hydrocracking reactor. google.com Its utility in these transformations is crucial for producing cleaner fuels. For instance, hydrocracking processes using molybdenum octoate as a pre-catalyst are instrumental in significantly reducing the sulfur content in marine fuel to comply with international regulations. shepchem.com It is also employed in the hydrocracking of vacuum gas oil. researchgate.net

A key aspect of the catalytic function of this compound is its decomposition at elevated temperatures to form the active catalyst in situ. google.comkfupm.edu.sa In hydroprocessing applications, the heavy oil feedstock naturally contains sulfur compounds. As the temperature increases to between 100°C and 350°C, the this compound decomposes, and the released molybdenum reacts with the sulfur present in the oil to form highly dispersed, nano-sized particles of molybdenum sulfide (B99878) (MoS₂). google.comresearchgate.netgoogle.com

This in situ generated MoS₂ is the true active catalyst that promotes the hydrocracking, hydrodesulfurization, and hydrogenation reactions. google.comkfupm.edu.sa The formation of the active catalyst within the reaction medium ensures high dispersion and accessibility of the catalytic sites. Research has shown that the organic ligand (2-ethylhexanoate) does not significantly influence the formation of the active metal sulfide crystals. kfupm.edu.sa The efficiency of this process can be enhanced by using reducing agents during the synthesis of the precursor to create molybdenum species with a lower average oxidation state (e.g., Mo³⁺), which is believed to facilitate the formation of the MoS₂ catalyst. google.comgoogle.com

Specific Catalytic Reaction Systems

Beyond petrochemical upgrading, this compound serves as a catalyst in a range of specific organic transformations.

This compound is utilized as a catalyst in various oxidation reactions. americanelements.com It can be used to create molybdenum-modified vanadium-phosphorus oxide (VPO) catalysts for the selective oxidation of hydrocarbons. google.com For example, in the production of maleic anhydride (B1165640), a VPO catalyst modified with molybdenum can be used for the oxidation of n-butane. google.com In this system, this compound, dissolved in a suitable solvent like isobutyl alcohol, can be the source of the molybdenum modifier. google.com The resulting catalysts, with specific Mo/V molar ratios, have shown the ability to produce significant molar yields of maleic anhydride. google.com It is also known to catalyze the epoxidation of olefins. shepchem.com

The compound is also employed in hydrogenation reactions, facilitating the addition of hydrogen across unsaturated bonds. americanelements.com Mo-based catalysts are noted for their high performance in selective hydrogenation. nih.gov In some systems, this compound is used to prepare catalysts that are efficient in both hydrodeoxygenation (HDO) and hydrogenation reactions. lut.fi

A significant application is the hydrogenation of α,β-unsaturated aldehydes, such as 2-ethyl-2-hexenal (B1232207), to produce saturated alcohols like 2-ethyl-hexanol. researchgate.netresearchgate.netbch.ro 2-ethyl-hexanol is an important industrial chemical, primarily used as a precursor for plasticizers. researchgate.netresearchgate.net

The hydrogenation of 2-ethyl-2-hexenal can proceed via two main pathways: hydrogenation of the carbon-carbon double bond to form the saturated aldehyde (2-ethylhexanal), followed by hydrogenation of the carbonyl group to the alcohol, or hydrogenation of the carbonyl group first to form an unsaturated alcohol, followed by saturation of the double bond. bch.ro

Research into bimetallic catalysts has explored the influence of molybdenum on the selectivity and conversion of this reaction. Studies using nickel-molybdenum (B8610338) catalysts supported on alumina-phosphate (AlP₂) have shown that the addition of molybdenum significantly impacts the reaction outcome. researchgate.netresearchgate.net Specifically, molybdenum tends to favor the hydrogenation of the carbonyl (C=O) bond, while nickel is more active in breaking the carbon-carbon (C=C) double bond. researchgate.netresearchgate.net This differing selectivity allows for the tuning of the catalyst to favor the desired product.

The data below illustrates the trade-off between conversion of the starting material and selectivity towards the desired saturated alcohol when varying the nickel and molybdenum content.

Table 1: Performance of Ni-Mo/AlP₂ Catalysts in 2-ethyl-2-hexenal Hydrogenation Reaction Conditions: 120°C, 30 bar, fixed-bed reactor.

| Catalyst Composition | 2-ethyl-2-hexenal Conversion (%) | 2-ethyl-hexanol Selectivity (%) |

| Ni20/AlP₂ | 88 | 32 |

| Ni5-Mo20/AlP₂ | 31 | 85 |

| Data sourced from references researchgate.netresearchgate.net. |

Hydrogenation Reactions: Selectivity and Conversion Studies

Influence of Co-catalysts (e.g., Nickel-Molybdenum Systems)

This compound is a component in bimetallic catalytic systems, particularly those involving nickel, which are used in hydrodesulfurization and hydrogenation reactions. nih.gov The combination of nickel and molybdenum can lead to synergistic effects, influencing both the activity and selectivity of the catalyst.

This behavior suggests a division of catalytic roles between the two metals. Nickel appears to be more effective at hydrogenating the carbon-carbon double bond (C=C), while molybdenum shows a tendency to hydrogenate the carbon-oxygen double bond (C=O). researchgate.net The data indicates that the hydrogenation of both C=C and C=O bonds is highly dependent on the loading of both nickel and molybdenum metals. researchgate.net For instance, a catalyst with 20% nickel loading (Ni20/AlP2) achieved the highest conversion (88%) but with lower selectivity (32%), whereas a system with 5% nickel and 20% molybdenum (Ni5-Mo20/AlP2) yielded the highest selectivity (85%) at a lower conversion rate (31%). researchgate.net These findings highlight the critical role of molybdenum as a co-catalyst in directing the reaction towards a specific product in Ni-Mo systems. researchgate.net Furthermore, nickel-molybdenum (NiMo) catalysts are a cornerstone in hydrodesulfurization processes for reducing the sulfur content of fuels.

Polymerization and Oligomerization Reactions

This compound serves as a catalyst or catalyst precursor in a range of polymerization and oligomerization reactions. acs.org Its utility spans from the curing of thermosetting plastics to the synthesis of specific types of synthetic rubbers and the oligomerization of simple olefins.

Epoxy Resin Polymerization

This compound functions as an effective initiator for the polymerization of epoxy resins. uwindsor.carsc.org This application is significant as it leads to the formation of thermosetting materials with desirable properties for industrial use. wisc.edu The molybdenum compound catalyzes the crosslinking reactions, which can involve the reaction of epoxy groups with carboxyl or anhydride groups, a common mechanism for creating durable coatings. wisc.edugoogle.com The resulting metal-doped epoxy thermosets have been shown to be useful as catalysts themselves in other reactions, such as the epoxidation of alkenes. uwindsor.ca The polymerization process, when initiated by such metal complexes, can lead to the formation of homogeneous network structures, resulting in materials with increased cross-link density and high thermal stability. uwindsor.ca

The general mechanism for the polymerization of epoxy resins by metal catalysts involves the coordination of the metal center with the epoxy group (oxirane ring). google.com This coordination acts as a Lewis acid, accepting electron pairs from the substrate, which activates the ring and facilitates its reaction with other functional groups, leading to the growth of the polymer chain and the formation of a stable, crosslinked network. wisc.edugoogle.com

Polybutadiene (B167195) Synthesis (e.g., 1,2-polybutadiene)

In the field of synthetic rubber production, this compound (often referred to as molybdenum octoate) is an effective co-catalyst for the synthesis of 1,2-polybutadiene. wikipedia.org This specific polymer, also known as high-vinyl polybutadiene, is valued for its characteristics as a co-polymer in applications such as radial tires. wikipedia.org

Catalyst systems based on transition metals, including molybdenum, have been reported for the preparation of syndiotactic 1,2-polybutadiene. d-nb.info The synthesis of polybutadiene often employs Ziegler-Natta type catalysts, where a transition metal compound is activated by an organoaluminum compound. researchgate.net While specific details on the molybdenum-based system's mechanism are proprietary, the role of the metal catalyst is to control the stereoselectivity of the polymerization of the 1,3-butadiene (B125203) monomer, directing it to form the desired 1,2-addition product over other possibilities like cis-1,4 or trans-1,4 polybutadiene. researchgate.netethz.ch The effectiveness of such catalyst systems often depends on the specific components, their ratios, and the reaction conditions. d-nb.info

Olefin Oligomerization Reaction Pathways

While this compound is categorized as a polymerization catalyst, its specific role and mechanistic pathways in olefin oligomerization are not as extensively detailed in public literature as those for other transition metals like chromium, nickel, or titanium. acs.org However, the function of metal 2-ethylhexanoates in well-established industrial processes, such as the Phillips ethylene (B1197577) trimerization process using Chromium(III) 2-ethylhexanoate, provides a strong basis for understanding the potential reaction pathways. rsc.org

These processes typically involve activating the metal carboxylate precursor with an organoaluminum co-catalyst in the presence of a ligand, such as a pyrrole. Two primary mechanisms are generally considered for olefin oligomerization: the Cossee-Arlman mechanism and the metallacyclic mechanism. uwindsor.carsc.org

Cossee-Arlman Mechanism: This pathway involves the insertion of an olefin monomer into a metal-alkyl bond, followed by subsequent insertions for chain growth. The oligomer is released via a β-hydride elimination step, which regenerates a metal-hydride species ready for the next catalytic cycle. rsc.org This mechanism typically produces a broad distribution of α-olefins. rsc.org

Metallacyclic Mechanism: This pathway is crucial for explaining the high selectivity of certain catalysts, like the chromium-based systems, for specific products such as 1-hexene (B165129) from ethylene. rsc.org The mechanism proposes the coordination of two ethylene molecules to the active metal center, which then undergo oxidative coupling to form a metallacyclopentane intermediate. rsc.orgwisc.edu This five-membered ring can then undergo reductive elimination to release 1-butene (B85601) or coordinate another ethylene molecule to form a seven-membered metallacycloheptane. uwindsor.ca The subsequent collapse of this larger ring selectively yields 1-hexene and regenerates the active catalyst. rsc.orgwisc.edu

Given the use of zirconium carboxylates (like octanoate) in ethylene oligomerization, it is evident that the carboxylate ligand plays a role in the catalyst's performance, with longer chain carboxylates shown to shift the product distribution towards higher molecular weight oligomers. It is plausible that a this compound-based system would operate via one of these established pathways, likely forming a low-valent molybdenum active species that facilitates the coupling of olefin monomers.

Hydroprocessing and Hydrocracking of Heavy Feedstocks

This compound is a key component in advanced hydroprocessing technologies for upgrading heavy hydrocarbon feedstocks, such as vacuum residue from oil refining. wikipedia.org Its primary function is to serve as an oil-soluble catalyst precursor, which decomposes under process conditions to form a highly active catalyst in situ. wisc.edu

Mechanism of Sulfur Content Reduction (e.g., in marine fuels)

The use of this compound is particularly effective in reducing the sulfur content of heavy fuels, a critical process for producing compliant marine fuels under regulations like IMO 2020, which mandated a reduction in sulfur from 3.5% to 0.5%. wikipedia.org

The mechanism proceeds through several key steps:

Dispersion : As an oil-soluble organometallic compound, this compound is blended with the heavy oil feedstock. It can be pre-blended with a diluent oil (like vacuum gas oil) to ensure thorough, molecular-level dispersion within the viscous heavy oil.

In-Situ Catalyst Formation : Upon heating the feedstock to hydroprocessing temperatures, typically between 120°C and 250°C, the this compound complex decomposes. The liberated molybdenum atoms react with sulfur compounds present in the feedstock to form molybdenum disulfide (MoS₂). This in-situ reaction creates extremely small, colloidally-dispersed particles of the MoS₂ catalyst (typically <100 nm, and often <5 nm).

Catalytic Action : These highly dispersed MoS₂ particles are the active catalyst for hydrocracking and hydrodesulfurization. The catalyst preferentially associates with asphaltenes, which are large, complex hydrocarbon molecules that concentrate sulfur and metals. The MoS₂ catalyst promotes the hydrogenation and cracking of these asphaltenes and other large molecules, breaking them down into smaller, more valuable hydrocarbons with lower sulfur content. wisc.edu This process prevents the asphaltenes from forming coke and sediment, which would otherwise foul processing equipment and deactivate catalysts.

Sulfur Removal : During hydrodesulfurization, the MoS₂ catalyst facilitates the reaction between hydrogen and the organically bound sulfur in the hydrocarbon molecules. This reaction cleaves the carbon-sulfur bonds, releasing the sulfur as hydrogen sulfide (H₂S) gas, which is then separated from the liquid hydrocarbon product.

Catalyst Performance Evaluation and Design Principles

The performance of catalysts derived from this compound is governed by a combination of physical and chemical factors that influence both activity and selectivity.

Precursor Dispersibility : The high solubility of this compound in hydrocarbon-based feedstocks is a critical factor. google.com It ensures a high degree of dispersion, leading to the in situ formation of nano-sized catalyst particles that offer a large surface area for reaction. google.comresearchgate.net

Ligand Environment : The organic ligand (2-ethylhexanoate) influences the precursor's solubility and decomposition temperature. uark.edu Modifying the ligand can alter these properties, allowing for optimization for specific process conditions. google.com

Temperature : Reaction temperature is a crucial parameter. It must be high enough to ensure the decomposition of the precursor to form the active catalyst and to drive the desired hydrocracking or epoxidation reactions. justia.comscirp.org However, excessively high temperatures can lead to undesirable side reactions or catalyst deactivation. google.com

Reaction Environment : In hydroprocessing, the presence of sulfur compounds in the feedstock is essential for the in situ sulfidation of the molybdenum precursor to form the active MoS₂ catalyst. justia.comacs.org In epoxidation, the choice of solvent and oxidant (e.g., TBHP) significantly affects reaction rates and selectivity. mdpi.comscirp.org

Catalysts generated from this compound precursors demonstrate notable stability and longevity, particularly in heavy oil hydroprocessing. This durability stems from several key characteristics of the in situ formation process.

The high dispersion of the MoS₂ catalyst particles minimizes their tendency to agglomerate into larger, less active clusters. google.com Furthermore, by effectively converting asphaltenes, which are major coke precursors, the catalyst inherently reduces the primary cause of deactivation for many hydroprocessing catalysts—coking. google.comgoogle.com This results in reduced equipment fouling and a more stable operating environment. google.com Studies have shown that the active catalysts formed from these precursors maintain high efficiency in processing asphaltenes over time. google.com In systems that use the in situ catalyst in conjunction with conventional supported catalysts, this approach can significantly increase the lifespan of the supported catalyst by reducing its exposure to fouling agents. google.com

The rational design of molybdenum precursors aims to create molecules that yield catalysts with superior activity, selectivity, and stability for a specific application. uark.edu This involves a deep understanding of the relationship between the precursor's molecular structure and the properties of the final active catalyst. researchgate.net For oil-soluble precursors like this compound, the design principles focus on several key areas:

Optimizing Solubility and Dispersion : The structure of the organic ligand is tailored to maximize solubility in the reaction medium. google.comresearchgate.net This ensures uniform dispersion and the formation of highly active, nano-sized catalyst particles upon decomposition.

Controlling Decomposition : The precursor is designed to decompose at a specific temperature range that aligns with the desired process conditions. justia.comgoogle.com This ensures that the active catalyst is formed at the right time and location within the reactor.

Influencing the Active Catalyst Structure : The properties of the precursor can influence the characteristics of the resulting MoS₂ particles, such as their particle size, degree of sulfidation, and the stacking of MoS₂ layers. researchgate.net These structural features are directly linked to catalytic performance.

Enhancing Thermal Stability : For certain applications, precursors are designed with higher thermal stability to prevent premature decomposition during mixing and pre-heating stages, ensuring the catalyst is formed only under optimal reaction conditions. google.com

By systematically modifying these aspects, researchers can develop next-generation precursors that offer enhanced performance compared to traditional options. uark.edunih.govtohoku.ac.jp

Applications in Materials Science and Engineering

Precursor in Thin Film and Coating Technologies

The use of Molybdenum 2-ethylhexanoate (B8288628) as a precursor is prominent in the deposition of thin films and coatings, offering advantages in processability and control over the final material's characteristics.

Photochemical Metalorganic Deposition (P-MOD) is a resist-free photolithographic technique that utilizes metalorganic precursors, such as Molybdenum(II) 2-ethylhexanoate, to create patterned metal oxide thin films. jst.go.jpucla.edu In this process, a thin, amorphous film of the precursor is created by spin-casting it from a solution. jst.go.jp When exposed to ultraviolet (UV) light, the organic ligands of the Molybdenum 2-ethylhexanoate molecule are ejected, and the remaining molybdenum is converted into an amorphous metal oxide. jst.go.jpucla.edu This method allows for the direct, patterned deposition of materials like molybdenum oxide with micron-sized features. jst.go.jpucla.edu The process can achieve both negative and positive lithography. jst.go.jp In negative lithography, the exposed areas become insoluble, while in positive lithography, a subsequent blanket UV exposure after initial patterning develops a positive pattern of the metal oxide. jst.go.jp The decomposition of the precursor during this process can be monitored using Fourier transform infrared spectroscopy. jst.go.jpucla.edu

Table 1: P-MOD Process with this compound

| Step | Description | Outcome |

|---|---|---|

| Precursor Film Formation | A solution of Molybdenum(II) 2-ethylhexanoate is spin-cast onto a substrate. | An amorphous thin film of the precursor is formed. |

| UV Exposure | The precursor film is exposed to ultraviolet light through a mask. | The organic components are ejected, and the molybdenum converts to an amorphous oxide in the exposed areas. |

| Pattern Development | Depending on the process (negative or positive lithography), a patterned metal oxide film is developed. | Creation of micron-sized features of amorphous molybdenum oxide. jst.go.jp |

This compound also functions as an effective adhesion promoter and stabilizer in various coatings and adhesives. americanelements.com Its chemical nature allows it to improve the bond between the coating and the substrate, enhancing the durability and performance of the final product. Ethylhexanoates, in general, are recognized for their application as adhesion promoters in various commercial products. americanelements.com

Integration into Polymeric Systems for Enhanced Properties

The incorporation of this compound into polymer matrices can significantly modify and enhance their properties, leading to materials with improved performance characteristics.

This compound has been demonstrated to act as a catalyst in the polymerization of epoxy resins. researchgate.net This catalytic activity facilitates the curing process, resulting in thermosetting materials with enhanced properties suitable for various industrial applications. The resulting metal-doped thermosets can exhibit remarkable long-term activity, making them useful as catalysts in other chemical reactions. researchgate.net For instance, epoxy resins polymerized with molybdenum complexes have been used as catalysts for epoxidation reactions. researchgate.net

Table 2: Effect of this compound on Epoxy Resins

| Property | Enhancement | Application |

|---|---|---|

| Polymerization | Acts as a catalyst, initiating the curing process. researchgate.net | Production of thermosetting materials. |

| Catalytic Activity | The resulting thermoset can be used as a catalyst. researchgate.net | Epoxidation of alkenes. researchgate.net |

| Long-Term Stability | Shows unprecedented long-term activity as a catalyst. researchgate.net | Potential for long-lasting catalytic systems. researchgate.net |

Development of Advanced Functional Materials

Beyond thin films and polymers, this compound is a precursor for creating a range of advanced functional materials. For example, it is used in the synthesis of catalysts for hydroprocessing heavy oils. Upon heating, it decomposes to form active molybdenum catalysts that enhance hydrocracking reactions. Furthermore, its solubility in organic solvents makes it suitable for non-aqueous applications, including recent developments in solar energy. americanelements.com The compound's versatility also extends to its use in the preparation of doped metal oxides, where it can be mixed with other metal precursors to create materials with specific electronic or optical properties. core.ac.uk

Molybdenum-Containing Nanostructures for Energy Storage

This compound is a key organometallic precursor for creating molybdenum-containing nanostructures, such as molybdenum sulfides (MoS₂) and oxides (MoO₂, MoO₃), which are pivotal for energy storage applications. americanelements.comevitachem.com Its utility lies in its capacity to decompose and release molybdenum, which can then react to form these nanomaterials. The unique layered atomic structure of materials like MoS₂ provides exceptional electrocatalytic properties, making them suitable for high-performance energy storage devices like supercapacitors. mdpi.com

The synthesis process often involves using this compound in methods like Chemical Vapor Deposition (CVD) or as a component in solutions for creating thin films or nanoparticles. scholaris.caresearchgate.net For instance, it can be used as a source for molybdenum oxide, which is then sulfurized to produce MoS₂. nih.govchalmers.se These nanostructured materials are sought after for supercapacitor electrodes due to their high surface area, excellent electrical conductivity, and good stability, which allow for efficient ion transport and storage. mdpi.com

Research into molybdenum-based nanomaterials has highlighted their potential in various energy-related fields. Molybdenum oxides, for example, are noted for their catalytic, photochromic, and electronic properties, making them applicable in electrochemistry and sensing devices. biomedres.us The synthesis method can significantly influence the final properties of the nanostructures.

| Synthesis Method | Precursor Example | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Sol-Gel Method | Generic Molybdenum Salts | Low temperature, uses a surfactant | Simple, good for producing sensors | biomedres.us |

| Chemical Bath Deposition (CBD) | Ammonium (B1175870) Molybdate (B1676688) | 70°C, acidic pH (2.2) | Can create nanoparticle composites (e.g., MoO₃@SiO₂) | mdpi.com |

| Hydrothermal/Solvothermal | Molybdenum Salt | 120-200°C | High purity, controllable particle size and shape | google.com |

| Green Method | Ammonium Molybdate | Room temperature, uses plant extracts | Inexpensive, non-polluting | omicsonline.org |

The resulting nanostructures, such as MoS₂, are explored for their ability to enhance the performance of energy storage systems. They exhibit a unique layered structure that facilitates ion intercalation and deintercalation, a crucial mechanism in batteries and supercapacitors. mdpi.combiomedres.us

Polymeric Biocides with Molybdenum Components (e.g., Antifouling Agents)

Molybdenum compounds, derived from precursors like this compound (also known as Molybdenum Octoate), are utilized in the formulation of polymeric biocides for applications such as marine antifouling coatings. americanelements.com A notable example is the investigation of polyhexamethylene guanidine (B92328) molybdate as a promising new antifouling agent. americanelements.com Antifouling coatings are essential for protecting marine vessels and structures from the accumulation of organisms like barnacles and algae, which can impede speed and efficiency. mdpi.commun.ca

The mechanism of these coatings often involves the controlled release of biocidal compounds. dtu.dk Molybdenum, in the form of molybdate (MoO₄²⁻), is one of the inorganic compounds explored for this purpose. dtu.dk Historically, antifouling technology has evolved from using toxic substances like arsenic and mercury to more environmentally acceptable options. mdpi.com Copper-based compounds have been widely used, but the search for alternatives continues. mun.camdpi.com

Molybdenum can be incorporated into coatings that prevent biofouling through various mechanisms. mdpi.com Some modern approaches involve conductive coatings where a small electric current generates active substances like hypochlorite (B82951) ions in seawater to deter organism attachment. mdpi.com Molybdenum has been included in such formulations. mdpi.com Furthermore, nanomaterials like molybdenum disulfide (MoS₂) have shown potential as antifouling materials due to their low friction and surface roughness. rsc.org

Environmental Behavior and Fate Studies Excluding Ecotoxicity and Toxicology

Environmental Pathways and Transformations

The transformation of Molybdenum 2-ethylhexanoate (B8288628) in the environment involves several chemical and biological processes that alter its structure and mobility. europa.eu Upon release into the environment, organometallic compounds can dissociate, and their components undergo separate or combined transformation pathways. e-bookshelf.de

The stability and degradation of Molybdenum 2-ethylhexanoate are influenced by hydrolysis and microbial action. europa.eu

Hydrolysis: 2-ethylhexanoic acid itself is not expected to undergo significant hydrolysis under typical environmental conditions due to the lack of hydrolyzable functional groups. nih.gov However, as a salt, this compound can dissociate in water. The stability of metal 2-ethylhexanoates to hydrolysis can be influenced by the metal's coordination number. researchgate.net Esters of 2-ethylhexanoic acid can undergo hydrolysis, which is a primary pathway for their degradation, breaking them down into the constituent alcohol and 2-ethylhexanoic acid. lubesngreases.com This process can be influenced by factors like the structure of the ester. lubesngreases.com

Biodegradation: The organic portion of the molecule, 2-ethylhexanoic acid, is known to be biodegradable. An increase in its concentration in anaerobic bacterial cultures from a waste disposal site was attributed to the breakdown of more complex compounds. nih.gov The biodegradation of esters can occur through two main pathways: initial hydrolysis followed by oxidation of the alkyl chain, or through direct microbial attack involving oxidation. lubesngreases.com While this compound is an organometallic salt and not an ester, the biodegradability of the 2-ethylhexanoate ligand is a key factor in its environmental persistence. Information from the European Chemicals Agency (ECHA) registration dossier indicates that there are studies on the biodegradation of this substance in water, sediment, and soil. europa.eu

Bioaccumulation Potential in Environmental Compartments

Bioaccumulation refers to the accumulation of a substance in an organism from all environmental sources. For this compound, this potential is assessed by considering both the molybdenum and the organic ligand. europa.eu

Data specific to this compound is limited, but studies on molybdenum and related compounds provide insights. Generally, water-soluble molybdenum can be readily taken up by aquatic biota. ubc.ca However, studies on fish have shown that internal molybdenum concentrations are regulated, and an inverse relationship exists between the exposure concentration and the bioconcentration factor (BCF). nih.gov For instance, in a laboratory study, rainbow trout exposed to nominal molybdenum levels of 1.0 and 12.7 mg/L for 60 days showed whole-body concentrations between <0.20 and 0.53 mg Mo/L, and muscle tissue concentrations remained below 0.2 mg/kg dry weight. nih.gov This suggests a low potential for biomagnification. ubc.canih.gov The estimated BCF for 2-ethylhexanoic acid in fish is low, suggesting a low potential for bioconcentration in aquatic organisms. nih.gov The ECHA registration dossier for 2-ethylhexanoic acid, molybdenum salt, contains endpoint summaries for aquatic and sediment bioaccumulation, although the detailed results were not available in the immediate search. europa.eu

Information regarding the terrestrial bioaccumulation of this compound is not detailed in the available search results. The ECHA registration dossier indicates that this is an endpoint that is considered in the substance's assessment. europa.eu In general, the accumulation of molybdenum in terrestrial environments is influenced by soil properties like pH, organic matter content, and redox conditions. ubc.ca

Transport and Distribution Modeling

The transport and distribution of this compound in the environment are governed by its physical and chemical properties and its interactions with different environmental media. europa.eu Modeling helps predict the partitioning of the chemical between air, water, soil, and sediment. The ECHA registration dossier for 2-ethylhexanoic acid, molybdenum salt, includes sections on transport and distribution, covering aspects like adsorption/desorption and distribution modeling. europa.eu The environmental partitioning of the molybdate (B1676688) anion (MoO₄²⁻), a likely form of molybdenum in oxygenated waters, is influenced by factors such as pH and the presence of organic matter. ubc.ca The concentrations of molybdenum in water and sediment are generally positively correlated, with changes in water concentration reflecting in the sediment over time. ubc.ca

Adsorption/Desorption Phenomena

The environmental mobility of this compound is significantly influenced by its interaction with soil and sediment. The tendency of a substance to adsorb to the organic carbon fraction of soil is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (KOC). A registered value for this compound indicates a log KOC of ≤2.149. chemos.de This value suggests a low to moderate potential for adsorption to soil and sediment.

General studies on molybdenum behavior in soils, though not specific to the 2-ethylhexanoate form, provide valuable context. Research indicates that molybdenum adsorption is highly dependent on soil pH and composition. researchgate.net Maximum adsorption of molybdenum species is typically observed in acidic soils with a pH ranging from 4 to 5. researchgate.net Conversely, in alkaline soils (pH > 8), the potential for adsorption decreases, and in some cases, negative adsorption phenomena have been observed. researchgate.net Furthermore, a significant positive correlation has been found between the soil organic carbon (SOC) content and molybdenum adsorption parameters, indicating that soils rich in organic matter have a greater capacity to bind molybdenum. researchgate.net

While the 2-ethylhexanoate ligand makes the compound an organometallic substance, its fate in the soil environment will likely involve transformation and dissociation. The ultimate adsorption behavior will be governed by the properties of the resulting molybdenum species and the characteristics of the soil environment, such as pH and organic carbon content.

Physicochemical Properties Related to Adsorption

| Parameter | Value | Source |

|---|---|---|

| Soil Organic Carbon/Water Partition Coefficient (log KOC) | ≤2.149 | chemos.de |

Volatilization Characteristics (e.g., Henry's Law Constant)

Volatilization is a key process determining the partitioning of a chemical between water and air. This characteristic is described by the Henry's Law constant (HLC), which represents the ratio of a chemical's concentration in air to its concentration in water at equilibrium. For this compound, a Henry's Law constant of 0.294 Pa·m³/mol at 25°C has been reported. chemos.de This relatively low value suggests that the compound has a limited tendency to volatilize from water or moist soil surfaces into the atmosphere.

Other physicochemical properties support this assessment. The compound is described as a liquid with a low vapor pressure and some water solubility, which are consistent with a low HLC. lookchem.com Chemicals with low HLC values tend to persist in the aquatic phase and may be more likely to adsorb onto sediment or undergo degradation in water rather than being distributed over large areas via the atmosphere. solubilityofthings.com

Physicochemical Properties Related to Volatilization

| Parameter | Value | Temperature | Source |

|---|---|---|---|

| Henry's Law Constant | 0.294 Pa·m³/mol | 25°C | chemos.de |

| Vapor Pressure | 0.027 mmHg | 25°C | lookchem.com |

| Water Solubility | 21.95 - 1000 mg/L | 20°C | lookchem.com |

Predictive Distribution Modeling in Environmental Media

Environmental fate models (EFMs) are quantitative tools used to predict the environmental distribution of a chemical by integrating its physicochemical properties with environmental parameters. mdpi.com While specific EFM studies for this compound were not identified in the reviewed literature, its likely environmental partitioning can be predicted based on its key properties.

The primary inputs for these models include the substance's partitioning coefficients (like KOC) and its volatility (Henry's Law constant). researchgate.net

Partitioning into Soil and Sediment: With a log KOC value of ≤2.149, models would predict that this compound has a low to moderate tendency to sorb to organic matter. chemos.de This suggests potential mobility in the soil column and partitioning into the water phase rather than strong accumulation in sediment.

Partitioning into Air: The low Henry's Law constant (0.294 Pa·m³/mol) indicates that volatilization from water bodies is not a significant environmental fate pathway. chemos.de Therefore, predictive models would show the compound remaining predominantly in the aquatic and soil compartments rather than partitioning to the atmosphere.

Association with Particulate Organic Matter

The biogeochemical cycling of molybdenum in aquatic systems is strongly linked to its interaction with particulate organic matter (POM). geobiology.dk Research demonstrates that molybdenum can be effectively removed from the water column through association with organic particles, particularly under anoxic (oxygen-deficient) and sulfidic conditions. geobiology.dknih.gov

Studies have shown that Molybdenum (in the form of Mo(VI)) can be reduced and immobilized on the surface of both living and dead/lysed bacterial cells, which serve as a proxy for particulate organic matter. geobiology.dknih.govresearchgate.net This process is proposed as a significant, non-iron-assisted pathway for molybdenum sequestration in natural sulfidic waters. geobiology.dkresearchgate.net The mechanism involves the reduction of Mo(VI) to Mo(IV)-sulfide compounds that precipitate on the cell surfaces. nih.gov These precipitates are structurally similar to those found in molybdenum-containing enzymes and natural euxinic (anoxic and sulfidic) sediments. geobiology.dknih.gov

This association is a key factor controlling the burial of molybdenum in marine sediments, where Mo concentrations often show a strong positive correlation with the total organic carbon (TOC) content. geobiology.dkresearchgate.net The interaction with organic matter is crucial for the delivery and burial of molybdenum, influencing its global marine cycle and its use as a paleo-environmental proxy. geobiology.dkresearchgate.net

Advanced Analytical Methodologies for Molybdenum 2 Ethylhexanoate in Complex Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are fundamental for the analysis of non-volatile, thermally labile compounds like Molybdenum 2-ethylhexanoate (B8288628). These techniques allow for the separation of the compound from unreacted precursors, byproducts, and other matrix components.

Reversed-Phase Liquid Chromatography with Metal Complexation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the analysis of organic compounds. In the context of Molybdenum 2-ethylhexanoate, it can be employed to quantify the free 2-ethylhexanoic acid, providing an indirect measure of reaction completion and product purity. The separation is typically achieved using a non-polar stationary phase (e.g., C18) and a polar mobile phase.

The direct analysis of the intact metal-organic complex can be challenging due to its potential interactions with the stationary phase. Metal complexation can be utilized as a strategy to enhance separation and detection. While specific applications for this compound are not extensively documented in public literature, the principle involves the formation of a more stable or more easily detectable complex. For instance, in other analytical contexts, molybdate (B1676688) ions are used for the on-line complexation of analytes to facilitate their separation and detection. americanelements.com

A hypothetical RP-HPLC method for the analysis of residual 2-ethylhexanoic acid in a this compound product matrix is outlined below. This is a critical quality control parameter, as excess free acid can affect the performance of the final product.

Interactive Data Table: Hypothetical RP-HPLC Parameters for Free 2-Ethylhexanoic Acid Analysis

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development. For mass spectrometry detection, a volatile mobile phase modifier like formic acid would be substituted for phosphoric acid. sielc.com

Spectroscopic Detection and Characterization in Reaction Mixtures

Spectroscopic techniques are indispensable for the in-situ monitoring and characterization of this compound within reaction mixtures. These methods provide real-time information on the molecular structure, bonding, and electronic transitions of the molybdenum complex, offering insights into reaction mechanisms and catalyst behavior.

Among the most utilized spectroscopic methods are Fourier-transform infrared (FT-IR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy. mdpi.com FT-IR is particularly diagnostic for identifying the coordination environment of the carboxylate ligands to the molybdenum center. The stretching frequencies of the carboxylate group (COO-) are sensitive to the nature of the metal-ligand bond.

In-situ spectroscopic analysis is crucial for understanding the dynamic changes of molybdenum catalysts during a reaction. For example, studies on other molybdenum-based catalysts have successfully used techniques like FT-IR and UV-Vis to observe changes in the coordination and oxidation state of molybdenum under reaction conditions. mdpi.com These principles are directly applicable to the study of reactions involving this compound, where it may act as a catalyst or precursor.

Interactive Data Table: Spectroscopic Signatures for Monitoring Molybdenum Complexes

| Spectroscopic Technique | Parameter Monitored | Typical Wavenumber/Wavelength Range | Interpretation |

| FT-IR Spectroscopy | Carboxylate (COO-) stretching | 1650-1540 cm⁻¹ (asymmetric), 1450-1360 cm⁻¹ (symmetric) | The difference (Δν) between asymmetric and symmetric stretching frequencies indicates the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate, bridging). |

| UV-Vis Spectroscopy | d-d electronic transitions | 400-700 nm | Provides information on the oxidation state and coordination geometry of the molybdenum center. Changes in these bands can indicate redox processes or ligand exchange during a reaction. |

| Raman Spectroscopy | Mo-O and Mo-Mo bond vibrations | 200-500 cm⁻¹ | Can be used to identify the formation of different molybdenum oxide species or changes in the metal-metal bonding in dimeric or cluster complexes. researchgate.net |

The data presented in this table is based on general principles of coordination chemistry and spectroscopic analysis of metal carboxylates and related molybdenum compounds. researchgate.netifpenergiesnouvelles.fr The exact positions of the absorption bands for this compound would require specific experimental determination.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure Elucidation of Catalytic Intermediates

Quantum chemical calculations are essential for elucidating the electronic structure of transient species, such as the catalytic intermediates formed from molybdenum 2-ethylhexanoate (B8288628). This compound is often used as a precursor to form highly dispersed molybdenum disulfide (MoS₂) catalysts in processes like hydrodesulfurization. During this in-situ catalyst formation, the molybdenum 2-ethylhexanoate complex decomposes and reacts with sulfur-containing compounds.

Researchers utilize methods like Density Functional Theory (DFT) to model these complex transformations. DFT calculations can determine the optimized geometries of reactants, transition states, and products along a proposed reaction pathway. For instance, calculations can shed light on the initial decomposition of the this compound molecule and the subsequent formation of MoS₂ nanoclusters.

Key insights derived from these calculations include:

Charge Distribution: Understanding how charge is distributed among the molybdenum, oxygen, and carbon atoms in the intermediates.

Molecular Orbital Analysis: Identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict the reactivity of intermediates.

Reaction Energetics: Calculating the energy barriers for different reaction steps, which helps in determining the most likely reaction mechanism.

These computational studies are critical for designing more efficient catalysts by providing a fundamental understanding of the electronic properties that govern catalytic activity.

Molecular Dynamics Simulations for Ligand-Metal Interactions and Reaction Mechanisms

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its interactions with other molecules over time. These simulations model the atomic motions of the system, providing a detailed picture of ligand-metal interactions and the initial steps of reaction mechanisms.

In the context of catalysis, MD simulations can be used to investigate:

Ligand Exchange: The process by which the 2-ethylhexanoate ligands are replaced by other molecules, such as sulfur compounds present in a feedstock.

Solvent Effects: How the surrounding solvent influences the stability and conformation of the molybdenum complex.

Aggregation Processes: The initial stages of how decomposed molybdenum species aggregate to form MoS₂ nanoparticles, which are the active catalytic phase.

By simulating the system at hydroprocessing temperatures, typically between 120°C and 250°C, researchers can observe the decomposition of the this compound precursor and the subsequent formation of catalytically active MoS₂ particles. These simulations provide valuable data on the kinetics and thermodynamics of the ligand dissociation and catalyst formation processes.

Table 1: Parameters often investigated in MD Simulations of this compound

| Parameter | Description | Significance |

| Coordination Number | The number of atoms directly bonded to the central molybdenum atom. | Indicates changes in the coordination environment during ligand exchange or reaction. |

| Radial Distribution Function | Describes how the density of surrounding atoms varies as a function of distance from the molybdenum atom. | Provides insight into the structure of the solvent shell and ligand binding. |

| Mean Squared Displacement | Measures the average distance a molecule or atom travels over time. | Used to calculate diffusion coefficients and understand molecular mobility. |

| Interaction Energy | The energy associated with the non-bonded interactions between the molybdenum center and its ligands. | Helps to quantify the strength of the metal-ligand bonds. |

Predictive Modeling of Environmental Fate and Distribution

Predictive modeling is a crucial tool for assessing the potential environmental impact of chemical compounds like this compound. Environmental fate models use the physicochemical properties of a substance to predict its distribution and persistence in various environmental compartments such as air, water, soil, and sediment. mdpi.comresearchgate.net

Multimedia compartmental models (MCMs) are commonly used for this purpose. mdpi.com These models divide the environment into a series of interconnected, well-mixed compartments. mdpi.com By inputting data on the chemical's properties—such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow)—these models can estimate its likely environmental concentrations. mdpi.comresearchgate.net

The key processes considered in these models include:

Advection: Transport with the flow of a medium (e.g., in air or water).

Degradation: Breakdown of the chemical through processes like hydrolysis, photolysis, or biodegradation.

Intermedia Transport: Movement between different compartments, such as volatilization from water to air or deposition from air to soil.

For this compound, these models can help predict whether the compound is likely to persist in the environment, bioaccumulate in organisms, or be transported over long distances. This information is vital for conducting comprehensive environmental risk assessments. researchgate.net The U.S. Environmental Protection Agency (EPA) utilizes various predictive models, such as the Exposure and Fate Assessment Screening Tool (E-FAST), to estimate exposures to chemicals. epa.gov

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Ligand Systems for Molybdenum Precursors

The 2-ethylhexanoate (B8288628) ligand in molybdenum precursors provides excellent solubility in non-aqueous media, a critical property for its use in various industrial processes. shepchem.comamericanelements.com However, the quest for improved thermal stability, reactivity, and catalytic performance has spurred research into alternative ligand systems.

One area of focus is the substitution of the 2-ethylhexanoate ligand with other carboxylates. For instance, molybdenum dodecanoate (B1226587) has been investigated as an alternative, demonstrating comparable performance to molybdenum 2-ethylhexanoate in certain applications. google.com The exploration of ligand exchange reactions with higher alkanoic acids has also been a fruitful avenue for synthesizing new molybdenum alkanoates. researchgate.net These reactions often involve the exchange of acetate (B1210297) or other short-chain alkanoate ligands with longer-chain versions, offering a pathway to tailor the physical and chemical properties of the resulting molybdenum complex. researchgate.net

Researchers are also investigating bidentate and multidentate ligands to create more stable and well-defined molybdenum complexes. These more complex ligand architectures can offer greater control over the metal's coordination environment, potentially leading to catalysts with higher selectivity and activity. The development of such novel ligand systems is crucial for fine-tuning the properties of molybdenum precursors for specific catalytic applications.

Synergistic Effects of Molybdenum with Other Metal Centers in Multi-metallic Systems

The combination of molybdenum with other metals in multi-metallic or bimetallic systems is a promising strategy for enhancing catalytic activity and selectivity. This approach leverages the unique properties of each metal to create a synergistic effect that surpasses the performance of the individual components.

In the context of hydrocracking heavy oils, molybdenum-based catalysts are often used in conjunction with other metals. For example, the synergy between cobalt and molybdenum is well-established, where cobalt is believed to act as a promoter, facilitating the transfer of sulfur to the molybdenum active sites to form the active molybdenum sulfide (B99878) catalyst. kfupm.edu.sa Similarly, bimetallic systems involving molybdenum and other transition metals are being explored for various catalytic reactions. For instance, the combination of silver and bismuth molybdate (B1676688) has been studied for its synergistic effect in oxidation reactions. researchgate.net

The synthesis of these multi-metallic systems can be achieved through various methods, including the co-decomposition of mixed-metal precursors. This compound, with its high solubility, serves as an excellent starting material for creating these complex catalytic materials. shepchem.com The resulting bimetallic nanoparticles or supported catalysts can exhibit enhanced performance due to factors such as improved dispersion of the active metals, electronic interactions between the different metal centers, and the creation of unique active sites at the interface of the two metals. Research in this area continues to uncover novel combinations of metals that lead to superior catalytic performance.

Development of Sustainable Synthesis Routes

The traditional synthesis of this compound often involves reacting molybdenum precursors like molybdenum trioxide or molybdenum chlorides with 2-ethylhexanoic acid at elevated temperatures. google.com While effective, these methods can require significant energy input and may involve the use of potentially hazardous reagents. Consequently, there is a growing interest in developing more sustainable and environmentally friendly synthesis routes.

One approach focuses on the use of more benign starting materials and solvents. For example, ligand-exchange reactions, which can sometimes be carried out under milder conditions, offer a potential alternative to direct synthesis from metal oxides or halides. researchgate.net Another avenue of research is the exploration of solvothermal synthesis methods. This technique, which involves heating the reactants in a sealed vessel with a solvent above its boiling point, can lead to the formation of crystalline nanomaterials with controlled size and morphology. researchgate.net For instance, the solvothermal processing of cobalt 2-ethylhexanoate has been successfully used to produce cobalt oxide nanocrystals. researchgate.net Applying similar principles to this compound could lead to more energy-efficient and controlled synthesis pathways.